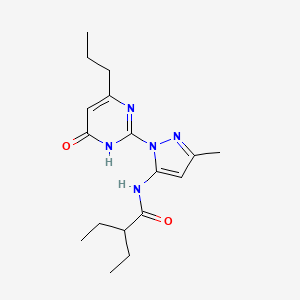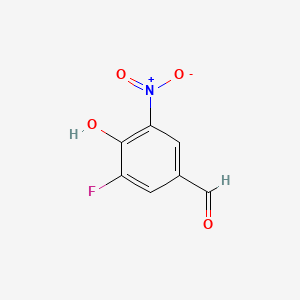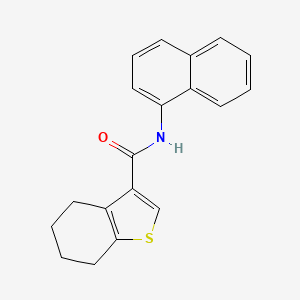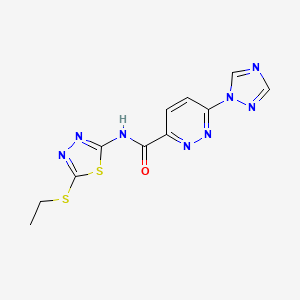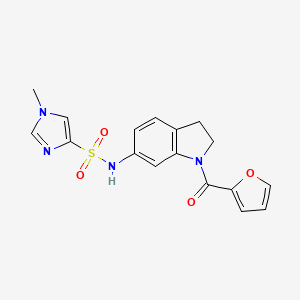![molecular formula C14H12Cl2N2O2 B2461921 3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide CAS No. 1797182-89-8](/img/structure/B2461921.png)
3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the chlorination of pyridine derivatives followed by the introduction of the carboxamide group through amidation reactions. The hydroxymethyl group can be introduced via selective reduction of a corresponding aldehyde or ester precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of 3,6-dichloro-N-{[2-(carboxy)phenyl]methyl}pyridine-2-carboxamide.
Reduction: Formation of 3,6-dichloro-N-{[2-(aminomethyl)phenyl]methyl}pyridine-2-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-dichloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-2-carboxamide
- 3,6-dichloro-N-{[2-(ethylmethyl)phenyl]methyl}pyridine-2-carboxamide
- 3,6-dichloro-N-{[2-(aminomethyl)phenyl]methyl}pyridine-2-carboxamide
Uniqueness
3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications. This provides versatility in its applications and allows for the synthesis of a wide range of derivatives with different properties.
Propriétés
IUPAC Name |
3,6-dichloro-N-[[2-(hydroxymethyl)phenyl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-5-6-12(16)18-13(11)14(20)17-7-9-3-1-2-4-10(9)8-19/h1-6,19H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETYCVZVTUGMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=N2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


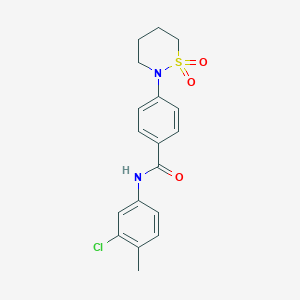
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide](/img/structure/B2461845.png)
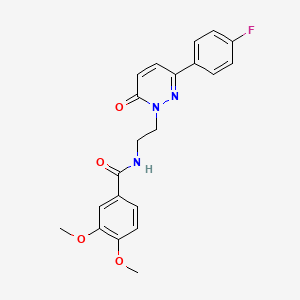
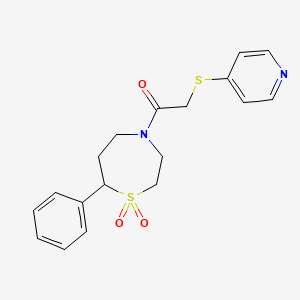
![2-(3-Pyridyl)imidazo[1,2-a]pyridine](/img/structure/B2461849.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2461850.png)
![2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide](/img/structure/B2461852.png)
